molecular formula C8H13Cl2N3O B2419078 Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride CAS No. 2253639-33-5

Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride

Cat. No. B2419078
CAS RN: 2253639-33-5
M. Wt: 238.11
InChI Key: MXHGTDSKXCDISK-UHFFFAOYSA-N
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Description

Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride is a complex organic compound that belongs to the class of compounds known as pyrroloimidazoles . These compounds are characterized by a pyrroloimidazole ring, which is a five-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrroloimidazoles involves several steps, including the formation of an imine, intramolecular annulation, and cyclization . The specific synthesis process for Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride is not available in the literature I have access to.

Scientific Research Applications

Synthesis of Spiro-Fused Compounds

Spiro compounds, including those related to "Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol; dihydrochloride", have been synthesized through various methods. One notable approach is the enantioselective intramolecular oxidative aminocarbonylation of alkenylureas catalyzed by palladium complexes. This method facilitates the synthesis of tetrahydropyrrolo[1,2-c]pyrimidine-1,3-diones, showcasing the use of spiro bis(isoxazoline) ligands (SPRIX) for achieving optically active products (Tsujihara et al., 2009). Another method involves a regioselective sequential three-component reaction in water for synthesizing spiro[indoline-3,7′-pyrrolo[1,2-c]imidazole]-6′-carbonitrile derivatives, highlighting an environmentally friendly synthesis route (Karamthulla et al., 2013).

Antimicrobial and Antifungal Activities

Spiro-fused compounds exhibit promising antimicrobial and antifungal activities. A study on novel spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives revealed their potential as antibacterial and antifungal agents. The presence of electron-withdrawing groups on the indoline ring enhances their biological activities, suggesting their utility in developing new antimicrobial agents (Shah et al., 2011). Similarly, novel spiro(imidazo[4′,5′:4,5′]benzo[1,2-e][1, 4]thiazepine)-9,3′-indolines synthesized from 5-amino-2-mercapto benzimidazole and istains demonstrated significant antimicrobial, anti-inflammatory, and antioxidant activities, comparable to standard drugs (Anisetti & Reddy, 2012).

Potential Pharmaceutical Applications

Some spiro compounds have been identified as potent inhibitors of key enzymes or receptors, suggesting their potential pharmaceutical applications. For instance, spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes) were found to be potent inhibitors of the gastric proton pump enzyme, comparable to known potassium-competitive acid blockers (P-CABs), indicating their promise as anti-ulcer drugs (Palmer et al., 2009).

properties

IUPAC Name

spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c12-6-3-8(4-9-5-8)11-2-1-10-7(6)11;;/h1-2,6,9,12H,3-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHGTDSKXCDISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=NC=CN2C13CNC3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride

CAS RN

2253639-33-5
Record name 6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-7'-ol dihydrochloride
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